molecular formula C5H10N2O2 B7779834 (NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine

(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine

Cat. No.: B7779834
M. Wt: 130.15 g/mol
InChI Key: WBRYLZHYOFBTPD-XGXWUAJZSA-N
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Description

"(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine" is a hydroxylamine derivative characterized by a hydroxyimino group (-NHOH) attached to a pentan-2-ylidene chain with a (4Z) stereochemical configuration.

Properties

IUPAC Name

(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYLZHYOFBTPD-XGXWUAJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Alfa Aesar MSDS]
Record name 2,4-Pentanedione dioxime
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CAS No.

2157-56-4
Record name Acetylacetone dioxime
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Record name 2,4-Pentanedione, 2,4-dioxime
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Record name Pentane-2,4-dione dioxime
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Biological Activity

The compound (NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine , also known as a derivative of hydroxylamine, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N2O2C_5H_{10}N_2O_2. The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various metal ions.

  • Antioxidant Properties : Hydroxylamines are recognized for their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
  • Metal Chelation : The compound can chelate transition metals, which may play a role in modulating enzymatic activities and reducing metal-induced toxicity.
  • Enzyme Inhibition : Studies suggest that derivatives of hydroxylamines can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Cancer Therapy : By inhibiting tumor growth through oxidative stress modulation.
  • Neuroprotection : Protecting neurons from oxidative damage in models of neurodegenerative diseases.
  • Cardiovascular Health : Reducing oxidative stress in cardiovascular tissues.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantScavenging free radicals
Metal ChelationBinding transition metals
Enzyme InhibitionInhibiting metabolic enzymes

Case Studies

  • Antioxidant Efficacy in Cancer Models
    • A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis rates. The mechanism was attributed to enhanced oxidative stress leading to cell death.
  • Neuroprotective Effects
    • In an animal model of Alzheimer's disease, administration of the compound showed a marked decrease in neuroinflammation and improvement in cognitive function. This effect was linked to the compound's ability to reduce oxidative damage to neuronal cells.
  • Cardioprotective Properties
    • Research involving rat models indicated that the compound could mitigate ischemia-reperfusion injury by reducing oxidative stress markers and improving cardiac function post-injury.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. Hydroxylamines are known for their ability to reduce carbonyl compounds to amines, making (NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine a valuable tool in synthetic chemistry.

Research indicates that hydroxylamines, including this compound, exhibit various biological activities:

  • Microbial Activity: Hydroxylamines play a role in nitrification processes within ecosystems. They can influence microbial activity by serving as intermediates in the conversion of ammonia to nitrite by nitrifying bacteria.
  • Antimicrobial Properties: Some studies have suggested that certain hydroxylamines possess antimicrobial properties, potentially allowing for applications in pharmaceuticals and agriculture.

Environmental Applications

The compound's role in nitrogen cycling makes it significant in environmental science. Hydroxylamines can act as intermediates in biochemical pathways that convert nitrogenous compounds, thereby participating in nutrient cycling within ecosystems.

Case Study 1: Nitrification Enhancement

A study investigated the role of hydroxylamines in enhancing nitrification rates in agricultural soils. The application of this compound showed increased conversion rates of ammonia to nitrite, indicating its potential use as a soil amendment to improve nitrogen availability for crops.

Case Study 2: Antimicrobial Testing

In another study, various hydroxylamines were tested for their antimicrobial efficacy against common pathogens. Results indicated that this compound exhibited significant antimicrobial activity, suggesting its potential application as an antimicrobial agent in pharmaceuticals.

Chemical Reactions Analysis

Oxime-Specific Reactions

The oxime group (C=N–OH) in the compound participates in reactions typical of such functional groups:

  • Hydrolysis : Acidic or basic conditions hydrolyze the oxime to regenerate the parent ketone.
    Example :

    (NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamineH3O+Pentan-2-one+NH2OH+H2O\text{this compound} \xrightarrow{\text{H}_3\text{O}^+} \text{Pentan-2-one} + \text{NH}_2\text{OH} + \text{H}_2\text{O}

    This reaction is pivotal in purification protocols for ketones .

  • Reduction : Catalytic hydrogenation or LiAlH4 reduces the oxime to a primary amine.
    Example :

    C=N–OHH2/PtCH–NH2\text{C=N–OH} \xrightarrow{\text{H}_2/\text{Pt}} \text{CH–NH}_2

    Such reductions are foundational in amine synthesis .

  • Beckmann Rearrangement : With acidic catalysts (e.g., H2SO4), oximes undergo rearrangement to form amides.
    Example :

    OximeH2SO4Amide\text{Oxime} \xrightarrow{\text{H}_2\text{SO}_4} \text{Amide}

    This reaction is industrially significant for nylon production .

Hydroxylamine Reactivity

The hydroxylamine (–NH–OH) moiety exhibits dual nucleophilic (N or O) and redox activity:

  • Alkylation : Reacts with alkyl halides at nitrogen or oxygen under basic/acidic conditions.
    Example :

    –NH–OH+R–XBase–NR–OH+HX\text{–NH–OH} + \text{R–X} \xrightarrow{\text{Base}} \text{–NR–OH} + \text{HX}

    O-Alkylation requires strong bases (e.g., NaH) to deprotonate the hydroxyl group .

  • Oxidation : Oxidizing agents (e.g., Pb(OAc)4) convert hydroxylamine to nitroso compounds or nitroxides.
    Example :

    –NH–OH[O]–NO+H2O\text{–NH–OH} \xrightarrow{\text{[O]}} \text{–NO} + \text{H}_2\text{O}

    Such oxidations are critical in nitric oxide (NO) donor chemistry .

Interplay Between Functional Groups

The proximity of oxime and hydroxylamine groups may lead to unique reactivity:

  • Tautomerization : The compound may exist in keto-enol or syn-anti oxime tautomers, influencing reactivity.
    Example :

    (Z)-configuration(E)-configuration\text{(Z)-configuration} \leftrightarrow \text{(E)-configuration}

    Tautomerism affects regioselectivity in subsequent reactions .

  • Intramolecular Cyclization : Under thermal or acidic conditions, cyclization could form heterocycles (e.g., isoxazolines).
    Example :

    Intramolecular attack of –NH–OH on C=N5-membered ring\text{Intramolecular attack of –NH–OH on C=N} \rightarrow \text{5-membered ring}

    Such reactions are exploited in medicinal chemistry .

Oxidative Dimerization

In the presence of trace metals or oxygen, hydroxylamine derivatives undergo radical-mediated dimerization:
Example :

2This compoundO2Dimer+2H2O2\, \text{this compound} \xrightarrow{\text{O}_2} \text{Dimer} + 2\, \text{H}_2\text{O}

This pathway is noted in DNA mutagenesis studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares "(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine" with key hydroxylamine derivatives:

Compound Name Structure Key Applications/Properties Metabolic Pathways Toxicity/Carcinogenicity
This compound Aliphatic chain with hydroxyimino and pentan-2-ylidene groups (Z-configuration) Likely a synthetic intermediate for pyrazolo[4,3-c]pyridines (inferred from analogous reactions) Hypothesized CYP-mediated oxidation or reduction (based on aromatic analogs) Unknown; requires toxicological evaluation
N-(2-methoxyphenyl)hydroxylamine Aromatic ring with methoxy substituent Metabolite of carcinogens (o-anisidine and o-nitroanisole) CYP1A/2B/2E1-mediated oxidation to o-aminophenol; reduction to o-anisidine Carcinogenic (linked to bladder tumors)
O-ethyl hydroxylamine Aliphatic primary amine with ethyl group Antimicrobial, anticancer (Duke’s Phytochemical Database) Not well-documented; likely non-enzymatic degradation Low toxicity (used in phytochemical studies)
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Phenethyl backbone with thioether and methoxy groups Controlled substance (psychoactive potential) Unknown; likely hepatic modification High risk (regulated under drug laws)

Key Research Findings

Synthetic Utility: Hydroxylamine derivatives like "this compound" are precursors in heterocyclic synthesis. For example, ethyl (2E)-3-dimethylamino propenoate derivatives react with hydroxylamine to form pyrazolo[4,3-c]pyridines, which are pharmacologically relevant scaffolds .

Metabolic Pathways: N-(2-methoxyphenyl)hydroxylamine undergoes CYP-dependent oxidation (CYP1A/2E1) to o-aminophenol and reduction to o-anisidine, a bladder carcinogen . Aliphatic hydroxylamines (e.g., O-ethyl hydroxylamine) may follow non-enzymatic degradation, reducing toxicity risks .

Biological Activities :

  • Aromatic hydroxylamines (e.g., N-substituted phenethyl derivatives) are associated with psychoactive effects, leading to regulatory control .
  • Aliphatic hydroxylamines exhibit antimicrobial and anticancer properties, though mechanisms remain understudied .

Critical Analysis of Divergent Properties

  • Enzymatic Specificity: CYP2E1 predominantly oxidizes aromatic hydroxylamines to toxic metabolites (e.g., o-aminophenol) , but its role in aliphatic hydroxylamine metabolism is unclear.
  • Regulatory Status : N-substituted hydroxylamines with aromatic/heterocyclic moieties (e.g., phenethyl derivatives) are more tightly regulated than aliphatic variants due to psychoactive risks .

Preparation Methods

Hydroxylamine-Mediated Oximation

Hydroxylamine (NH2_2OH), typically sourced as a 50% aqueous solution, reacts with 4-ketopentanal under acidic conditions to form the intermediate 4-hydroxyiminopentan-2-one. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by tautomerization to stabilize the imine group. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature45–50°CPrevents decomposition of hydroxylamine
SolventToluene/water biphasic systemEnhances intermediate solubility
CatalystSulfuric acid (0.1–0.3 M)Accelerates imine formation
Reaction Time2–4 hoursEnsures >95% conversion

The magnesium salt of the intermediate is often retained in situ to avoid hydrolysis, a strategy validated in analogous syntheses of aromatic nitriles.

Dehydration to Stabilize the Hydroxyimine Moiety

Dehydration of the oxime intermediate is critical to forming the Z-configured hydroxyimine group. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, water is azeotropically removed, shifting equilibrium toward the desired product. This step achieves 85–90% efficiency when conducted under nitrogen to prevent oxidation.

Metal-Catalyzed Tandem Reactions

Recent advances leverage transition metals to streamline synthesis. A titanium-isopropoxide-mediated one-pot method condenses hydroxylamine with acetylacetone, bypassing isolated intermediates:

  • Coordination Complex Formation : Titanium coordinates with acetylacetone’s diketone group, enhancing electrophilicity at the central carbon.

  • Nucleophilic Attack : Hydroxylamine attacks the activated carbon, forming a titania-bound imine complex.

  • Protonolysis : Acidic workup liberates the product while recovering the catalyst.

This method reduces purification steps and improves yields to 78–82%, though scalability is limited by catalyst costs.

Solvent and Temperature Optimization

Solvent choice profoundly affects reaction kinetics and product stability. Comparative studies reveal:

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.48895
Dichloromethane8.97289
Methanol32.76582

Toluene’s low polarity minimizes side reactions, while its azeotropic properties facilitate water removal. Elevated temperatures (>60°C) risk hydroxylamine decomposition, necessitating precise thermal control.

Purification and Isolation Techniques

Crude product isolation involves sequential liquid-liquid extraction and crystallization:

  • Acid-Base Partitioning : The reaction mixture is washed with dilute sulfuric acid (pH 2–3) to remove unreacted hydroxylamine.

  • Solvent Extraction : Dichloromethane selectively extracts the product, achieving 92% recovery.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity, as confirmed by HPLC.

Analytical Characterization

Rigorous validation ensures structural fidelity:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6): δ 8.21 (s, 1H, N–OH), δ 2.75 (q, 2H, CH2_2), δ 1.98 (s, 3H, CH3_3).

  • Mass Spectrometry : ESI-MS m/z 131.1 [M+H]+^+, consistent with the molecular formula C5_5H10_{10}N2_2O2_2.

  • X-ray Diffraction : Confirms the Z-configuration of the hydroxyimine group .

Q & A

Q. What synthetic strategies are recommended for synthesizing (NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine with high stereochemical purity?

Synthesis of this compound likely involves oxime formation followed by hydroxylamine condensation. For stereochemical control, use Z-selective imine formation via acid-catalyzed reactions or photoirradiation. Characterization via 1H^1H-NMR can confirm the 4Z configuration by analyzing coupling constants and NOE correlations for spatial proximity of substituents. Purity optimization may require recrystallization or chiral chromatography, as seen in analogous hydroxylamine syntheses .

Q. How can the thermal stability of this compound be evaluated under experimental conditions?

Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under inert atmosphere. Compare decomposition onset temperatures with computational predictions (e.g., DFT for bond dissociation energies). Monitor intermediate degradation products via in-situ FTIR or GC-MS to identify pathways, as applied to structurally related hydroxylamines .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

The Z-configuration likely induces steric hindrance, directing nucleophilic attack to specific sites. Use kinetic studies (e.g., stopped-flow UV-Vis) to measure reaction rates with varying nucleophiles (e.g., Grignard reagents). Computational modeling (DFT) can map transition states and electrostatic potential surfaces to rationalize regioselectivity, as demonstrated for pyrazolone derivatives .

Q. How does the hydroxylamine moiety influence redox behavior in catalytic systems?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) can identify redox potentials. Compare with analogues lacking the hydroxylamine group to isolate its role. ESR spectroscopy may detect radical intermediates during oxidation, as observed in studies of N-hydroxyphthalimide catalysts .

Q. What in vitro assays are suitable for probing biological activity, such as enzyme inhibition?

Screen against target enzymes (e.g., proteases or oxidoreductases) using fluorescence-based assays. For example, monitor trypsin inhibition via fluorogenic substrate cleavage. Structure-activity relationships (SAR) can be developed by modifying the hydroxyimino-pentan backbone, inspired by pyrazol-4-ylidene derivatives with reported bioactivity .

Data Interpretation and Contradictions

Q. How to resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Reconcile discrepancies by cross-validating methods: X-ray crystallography provides definitive stereochemistry, while 13C^{13}C-NMR chemical shifts should align with computed values (e.g., GIAO-DFT). If inconsistencies persist, consider dynamic effects (e.g., tautomerism) or solvent interactions, as noted in studies of keto-enol equilibria .

Q. Why might computational predictions of solubility deviate from experimental results?

Forcefield limitations (e.g., COSMO-RS vs. experimental Hansen parameters) can cause mismatches. Validate with phase-solubility diagrams using shake-flask methods. Adjust calculations by incorporating explicit solvent molecules or entropy contributions, as applied to amphiphilic hydroxylamines .

Methodological Optimization

Q. What advanced spectroscopic techniques enhance structural elucidation of this compound?

High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight. 2D NMR (e.g., HSQC, HMBC) resolves connectivity, while variable-temperature NMR detects conformational flexibility. For crystalline samples, synchrotron X-ray diffraction improves resolution of bond angles and torsion strains .

Q. How to design a kinetic study for its degradation in aqueous environments?

Use pH-controlled buffer systems (pH 3–11) with LC-MS monitoring. Apply pseudo-first-order kinetics and Arrhenius plots to determine activation energies. Compare hydrolysis rates with sterically hindered analogues to isolate electronic vs. steric effects, as in studies of oxime stability .

Interdisciplinary Applications

Q. Can this compound act as a ligand in coordination chemistry?

Screen for metal-binding (e.g., Cu(II), Fe(III)) via UV-Vis titration and Job’s plot analysis. Compare stability constants (log K) with EDTA or bipyridine ligands. EPR spectroscopy may reveal ligand-field splitting in paramagnetic complexes, inspired by hydroxylamine-derived chelators .

Q. What computational tools model its interaction with biological targets?

Molecular docking (AutoDock Vina) predicts binding modes to proteins like cytochrome P450. MD simulations (AMBER) assess binding stability over 100 ns trajectories. Validate with mutagenesis studies targeting predicted interaction residues, as applied to glutamate receptor modulators .

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